molecular formula C10H13N5 B14009349 5-butyl-2-(2H-tetrazol-5-yl)pyridine CAS No. 39256-39-8

5-butyl-2-(2H-tetrazol-5-yl)pyridine

Cat. No.: B14009349
CAS No.: 39256-39-8
M. Wt: 203.24 g/mol
InChI Key: MLSHGCUPTROGPK-UHFFFAOYSA-N
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Description

5-butyl-2-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a tetrazole ring, a structure of significant interest in medicinal chemistry and materials science. The tetrazole ring, a bioisostere for a carboxylic acid or a cis-amide group, can improve metabolic stability and alter the pharmacokinetic properties of lead compounds . This specific derivative, with its butyl side chain, may be explored for its influence on lipophilicity and biomolecular binding interactions. Researchers utilize pyridyl-tetrazole scaffolds as key building blocks in developing novel pharmaceuticals, with documented activities including acting as potent receptor antagonists . Beyond medicinal applications, the pyridyl-tetrazole structure is valued in material science, particularly in catalysis and as a ligand for metal complexes . This compound is provided for research purposes to support innovation in these advanced fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

39256-39-8

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

5-butyl-2-(2H-tetrazol-5-yl)pyridine

InChI

InChI=1S/C10H13N5/c1-2-3-4-8-5-6-9(11-7-8)10-12-14-15-13-10/h5-7H,2-4H2,1H3,(H,12,13,14,15)

InChI Key

MLSHGCUPTROGPK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=NNN=N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves two key transformations:

  • Introduction of the tetrazole ring at the 2-position of the pyridine.
  • Alkylation at the 5-position of the pyridine ring with a butyl substituent.

Two main approaches are reported:

Alkylation of 2-(2H-tetrazol-5-yl)pyridine

A robust and widely used method involves the alkylation of the tetrazolylpyridine core with alkyl bromides, including butyl bromide, in the presence of a base such as potassium carbonate in acetonitrile solvent. This method was detailed in coordination chemistry studies where 2-(2H-tetrazol-5-yl)pyridine was reacted with bromoalkanes to afford alkyl-substituted tetrazolylpyridines with good yields.

Typical procedure:

  • Dissolve 2-(2H-tetrazol-5-yl)pyridine (L1) in acetonitrile.
  • Add potassium carbonate as a base.
  • Reflux the mixture for 30 minutes.
  • Add butyl bromide (Br(CH2)3CH3).
  • Continue reflux for 24 hours.
  • Cool, filter off inorganic solids, and remove solvent under reduced pressure.
  • Purify the residue by chromatography or crystallization.

This method yields 2-(butyl-(1-tetrazol-5-yl)pyridine or its isomers depending on regioselectivity, with yields typically above 70%.

Copper-Catalyzed Aerobic Oxidative Coupling

An alternative synthetic route involves copper-catalyzed aerobic oxidative coupling of 5-substituted tetrazoles with pyridylboronic acids. This method allows the direct formation of the C–N bond between the tetrazole nitrogen and the pyridine ring, often with high regioselectivity and good yields.

Key features:

  • Use of copper(I) oxide or copper(II) salts as catalyst.
  • Molecular oxygen as the oxidant.
  • Reaction performed in solvents such as dimethyl sulfoxide (DMSO).
  • Reaction temperature around 100 °C.
  • Use of molecular sieves to remove moisture.

This method was successfully applied to synthesize related compounds such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine in 87% yield, demonstrating the efficiency of copper-catalyzed coupling in tetrazole chemistry. While this example is for phenyl substitution, analogous strategies can be adapted for alkyl-substituted pyridines.

Data Tables Summarizing Preparation Conditions and Yields

Method Starting Materials Reaction Conditions Yield (%) Notes
Alkylation of 2-(2H-tetrazol-5-yl)pyridine with butyl bromide 2-(2H-tetrazol-5-yl)pyridine, Butyl bromide, K2CO3 Reflux in acetonitrile, 24 h 70–85 Base-promoted nucleophilic substitution; regioisomer formation possible
Copper-catalyzed aerobic oxidative coupling 5-substituted tetrazole, Pyridylboronic acid, Cu2O, O2 100 °C, DMSO, 15 h ~87 High regioselectivity, mild oxidant, scalable

Analytical Characterization Supporting Preparation

The identity and purity of This compound and related compounds are confirmed by:

Chemical Reactions Analysis

Types of Reactions

5-butyl-2-(2H-tetrazol-5-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-butyl-2-(2H-tetrazol-5-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Analogues in Medicinal Chemistry

2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine
  • Structure : Features a pyridyloxy phenyl group attached to the tetrazole ring, replacing the butyl chain in the target compound.
  • Activity : A potent, orally active mGlu5 receptor antagonist (IC₅₀ < 10 nM) with high selectivity and cross-species bioavailability. Its brain penetration and in vivo receptor occupancy make it valuable in neuropharmacology .
  • Key Differences : The pyridyloxy phenyl group enhances aromatic stacking interactions with receptor sites, while the butyl group in 5-butyl-2-(2H-tetrazol-5-yl)pyridine may prioritize lipophilicity over direct receptor binding.
Simpler Tetrazole-Pyridine Derivatives

Examples include 2-(2H-tetrazol-5-yl)pyridine (3a) and 3-(2H-tetrazol-5-yl)pyridine (3b) .

  • Structure : Lack alkyl or aryl substituents on the pyridine ring.
  • Applications : Primarily used as ligands in metal-organic frameworks (MOFs) and coordination chemistry due to their versatile binding modes .
  • Key Differences : The absence of a butyl group reduces steric hindrance and lipophilicity, making these derivatives more suitable for crystallography and catalytic applications than for drug design .

Brominated and Halogenated Derivatives

5-Bromo-2-(2H-tetrazol-5-yl)pyridine
  • Synthesis: Prepared via cyclization of 5-bromopicolinonitrile with sodium azide and ammonium chloride .
  • Properties : The bromine atom increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions.
  • Applications : Serves as an intermediate in synthesizing more complex heterocycles or metal complexes .
  • Comparison : Unlike the butyl derivative, bromine substitution prioritizes electronic modulation over lipophilicity, directing utility toward synthetic chemistry rather than bioavailability .

Metal Complexes and Coordination Chemistry

Ruthenium Complexes with 2-(2H-Tetrazol-5-yl)pyridine
  • Structure : [Ru(η⁶-p-cymene)(L2)Cl₂] (L2 = 2-(2H-tetrazol-5-yl)pyridine) .
  • The tetrazole-pyridine ligand facilitates stable metal coordination via N-atom donors.
  • Comparison : The butyl group in this compound could sterically hinder metal binding, reducing its efficacy in coordination chemistry compared to unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound logP (Predicted) Bioavailability Key Applications
This compound ~2.5 (High) Moderate-High Drug design (theoretical)
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine ~1.8 High Neuropharmacology
2-(2H-Tetrazol-5-yl)pyridine (3a) ~0.9 Low MOFs, catalysis
5-Bromo-2-(2H-tetrazol-5-yl)pyridine ~1.2 Low Synthetic intermediate
  • Metabolic Stability : Tetrazole groups resist oxidative metabolism, a common feature across all analogs .

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